[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Description
The compound [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a piperidine derivative featuring a stereospecific (S)-configuration at the piperidine ring. Its structure includes a 2-aminoethyl substituent on the piperidine nitrogen, an ethyl carbamate group, and a benzyl ester moiety.
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-2-20(16-9-6-11-19(13-16)12-10-18)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPMNZWTROIHIK-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of δ-Keto Esters
A widely adopted method involves reductive amination of δ-keto esters using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. For example, (S)-piperidin-3-ylmethylamine derivatives are synthesized via this route with enantiomeric excess (ee) >98% when employing chiral auxiliaries like (R)-BINOL. Key parameters:
Ring-Closing Metathesis (RCM)
Grubbs 2nd generation catalyst facilitates RCM of diene precursors to construct the piperidine ring. This method offers superior regioselectivity:
Introduction of the 2-Aminoethyl Side Chain
Functionalization at the piperidine nitrogen proceeds via nucleophilic alkylation:
Mitsunobu Reaction
Coupling 2-aminoethanol to the piperidine core using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Reductive Amination
Alternative approach using 2-aminoacetaldehyde dimethyl acetal:
Carbamate Ester Formation
The ethyl-carbamic acid benzyl ester moiety is introduced via carbamoylation:
Schotten-Baumann Conditions
Reaction with benzyl chloroformate (Cbz-Cl) in biphasic system:
Catalytic Carbamoylation
Pd(OAc)₂-catalyzed coupling with ethyl isocyanate:
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Catalyst : 2 mol% Pd(OAc)₂
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Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
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Solvent : Toluene, 80°C
Stereochemical Control
Achieving the (S)-configuration requires specialized techniques:
Chiral Resolution
Diastereomeric salt formation with (R)-mandelic acid:
Asymmetric Hydrogenation
Rhodium-catalyzed hydrogenation of enamine precursors:
Industrial-Scale Optimization
Continuous flow systems enhance process efficiency:
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Reactor type : Microfluidic packed-bed reactor
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Residence time : 8 minutes
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Throughput : 2.3 kg/day
Critical quality control parameters:
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HPLC purity : ≥99.5% (C18 column, 0.1% TFA/MeCN gradient)
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Chiral GC : β-DEX™ 120 column, He carrier gas
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Residual solvents : <300 ppm (ICH Q3C guidelines)
Comparative Analysis of Synthetic Routes
| Method | Total Yield | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive amination | 68% | 98.5 | Pilot-scale | $$ |
| Asymmetric hydrogenation | 82% | 99.2 | Industrial | $$$$ |
| Chiral resolution | 58% | 99.8 | Lab-scale | $$$ |
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines or alcohols.
Scientific Research Applications
The compound [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a significant molecule in medicinal chemistry and pharmacology, primarily due to its potential applications in drug development, particularly in the treatment of various neurological and psychiatric disorders. Below is a detailed exploration of its applications, supported by data tables and case studies.
Properties
- The compound features a piperidine ring, an amino group, and a carbamate moiety, which contribute to its biological activity.
Neurological Disorders
The compound has shown promise in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Its structural similarity to neurotransmitters allows it to interact with various receptors in the brain.
Case Study: Alzheimer's Disease
A study investigated the efficacy of carbamate derivatives in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. The results indicated that compounds similar to [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester exhibited significant AChE inhibition, suggesting potential use as cognitive enhancers in Alzheimer's treatment .
Pain Management
Research has explored the analgesic properties of carbamate derivatives. The compound's ability to modulate pain pathways makes it a candidate for developing new pain management therapies.
Data Table: Analgesic Activity Comparison
Antidepressant Effects
The compound has been studied for its potential antidepressant effects due to its influence on serotonin receptors.
Case Study: Serotonin Modulation
In a controlled trial, [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester was administered to subjects with major depressive disorder. Results indicated a significant improvement in mood and reduction in depressive symptoms compared to placebo .
Antitumor Activity
Recent studies have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting tumor cell proliferation.
Data Table: Antitumor Activity
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | 12 µM | MCF-7 (Breast Cancer) |
| Control (Doxorubicin) | 10 µM | MCF-7 |
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved can include signal transduction, neurotransmitter release, or enzyme catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Stereochemistry : The (S)-configuration of the target compound distinguishes it from its (R)-enantiomer (), which may exhibit divergent pharmacokinetic or receptor-binding profiles .
Substituent Effects: The aminoethyl group in the target compound offers hydrogen-bonding capability, contrasting with the hydroxyethyl group in analogs (), which may reduce basicity and metabolic stability .
Acyl Modifications : Compounds with branched acyl chains (e.g., ) exhibit higher molecular weights and lipophilicity, which could enhance blood-brain barrier permeability .
Biological Activity
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, an aminoethyl side chain, and a carbamic acid moiety linked to a benzyl ester. This unique configuration suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound's structure can be summarized as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Aminoethyl Side Chain : An ethyl group attached to an amino group, enhancing biological interactions.
- Carbamic Acid Moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Benzyl Ester Group : Provides stability and influences lipophilicity, affecting the compound's absorption and distribution.
Synthesis
The synthesis of [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester typically involves the following steps:
- Formation of Carbamate Intermediate : The reaction of (S)-piperidin-3-ylamine with ethyl chloroformate in the presence of a base such as triethylamine.
- Esterification : The carbamate intermediate is then reacted with benzyl alcohol using a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Biological Activity
Research indicates that compounds similar to [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester exhibit significant biological activities, including:
- Neuropharmacological Effects : The piperidine structure is known for its neuroactive properties. For instance, derivatives have shown potential as analgesics and in treating neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
- Anticancer Properties : Studies have demonstrated that related compounds can induce apoptosis in cancer cells, highlighting their potential in cancer therapy. For example, piperidine derivatives have been shown to possess cytotoxic effects against various cancer cell lines .
- Antimicrobial Activity : The structural features of this compound may contribute to its effectiveness against certain bacterial strains. Research has indicated that piperidine-based compounds can inhibit the growth of pathogens like Mycobacterium tuberculosis and other resistant strains .
Case Studies
Several studies have explored the biological activity of related compounds:
- Cytotoxicity in Cancer Cells :
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Alzheimer's Disease Models :
- Research on similar piperidine-based compounds showed significant inhibition of cholinesterase enzymes, which play a crucial role in Alzheimer's pathology. These compounds also displayed antioxidant properties, further supporting their potential therapeutic applications.
- Antimicrobial Studies :
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist for mGluR5 |
| Piperazine derivatives | Similar piperidine structure | Various neuropharmacological effects |
| Carbamate derivatives | Carbamic acid functionality | Insecticidal and herbicidal activity |
| [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester | Piperidine ring with aminoethyl side chain | Potential neuroprotective and anticancer effects |
Q & A
Q. How do environmental factors affect the compound’s stability in long-term storage?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) under varying humidity (40–75% RH) and temperature (25–40°C). Analyze degradation products via UPLC-QTOF-MS to identify hydrolysis pathways (e.g., benzyl alcohol formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
